Silane, [(2-ethylhexyl)oxy]trimethyl-
CAS No.: 18023-53-5
Cat. No.: VC21071787
Molecular Formula: C11H26OSi
Molecular Weight: 202.41 g/mol
* For research use only. Not for human or veterinary use.
![Silane, [(2-ethylhexyl)oxy]trimethyl- - 18023-53-5](/images/no_structure.jpg)
Specification
CAS No. | 18023-53-5 |
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Molecular Formula | C11H26OSi |
Molecular Weight | 202.41 g/mol |
IUPAC Name | 2-ethylhexoxy(trimethyl)silane |
Standard InChI | InChI=1S/C11H26OSi/c1-6-8-9-11(7-2)10-12-13(3,4)5/h11H,6-10H2,1-5H3 |
Standard InChI Key | PDACHFOTOFNHBT-UHFFFAOYSA-N |
SMILES | CCCCC(CC)CO[Si](C)(C)C |
Canonical SMILES | CCCCC(CC)CO[Si](C)(C)C |
Introduction
Chemical Properties and Structure
[(2-ethylhexyl)oxy]trimethyl-silane features a silicon atom bonded to three methyl groups and one oxygen atom that connects to the 2-ethylhexyl group. This structural arrangement contributes to the compound's unique chemical behavior and applications.
Physical and Chemical Identification
The compound's fundamental properties are critical for its identification and application in various research and industrial contexts. Table 1 presents the key identification parameters for [(2-ethylhexyl)oxy]trimethyl-silane.
Table 1: Chemical Identification Parameters of [(2-ethylhexyl)oxy]trimethyl-silane
Parameter | Value |
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CAS Number | 18023-53-5 |
Molecular Formula | C₁₁H₂₆OSi |
Molecular Weight | 202.41 g/mol |
IUPAC Name | 2-ethylhexoxy(trimethyl)silane |
Standard InChI | InChI=1S/C11H26OSi/c1-6-8-9-11(7-2)10-12-13(3,4)5/h11H,6-10H2,1-5H3 |
Standard InChIKey | PDACHFOTOFNHBT-UHFFFAOYSA-N |
SMILES Notation | CCCCC(CC)COSi(C)C |
These identification parameters enable precise tracking and reference of the compound in scientific literature and chemical databases.
Structural Features
The molecular structure of [(2-ethylhexyl)oxy]trimethyl-silane consists of a central silicon atom bonded to three methyl groups and an oxygen atom that connects to the 2-ethylhexyl group. The 2-ethylhexyl moiety introduces branching that affects the compound's steric properties and reactivity patterns. This branched structure influences how the molecule interacts with surfaces and other chemical species in various applications.
The Si-O bond is particularly important in the compound's reactivity, especially in hydrolysis reactions that can lead to condensation and formation of siloxane networks. The three methyl groups attached to the silicon provide stability while also influencing the electron density around the silicon center.
Synthesis Methods
The synthesis of [(2-ethylhexyl)oxy]trimethyl-silane can be approached through several methods, drawing from established protocols for similar organosilicon compounds. While the search results don't provide a specific synthesis route for this exact compound, analogous methods can be inferred from related silane syntheses.
Grignard Reaction Approach
One potential synthesis route involves a modification of the Grignard reaction approach similar to that used for ethyltrimethylsilane. This would involve the reaction of a 2-ethylhexoxide with trimethylchlorosilane in the presence of appropriate solvents and catalysts .
The reaction would proceed through the following generalized steps:
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Formation of 2-ethylhexoxide from 2-ethylhexanol
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Reaction of the alkoxide with trimethylchlorosilane
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Purification of the product through fractional distillation
This approach would be analogous to the synthesis method described for ethyltrimethylsilane, which uses high-boiling-point ethers as solvents to create safer reaction conditions compared to traditional diethyl ether methods .
Direct Alkoxylation of Trimethylchlorosilane
An alternative synthesis method could involve the direct reaction of 2-ethylhexanol with trimethylchlorosilane in the presence of a base to scavenge the HCl byproduct:
(CH₃)₃SiCl + CH₃CH₂CH₂CH₂CH(C₂H₅)CH₂OH + Base → (CH₃)₃SiOCH₂CH(C₂H₅)CH₂CH₂CH₂CH₃ + Base·HCl
This reaction would typically be carried out in an aprotic solvent like toluene or tetrahydrofuran, with the base (often triethylamine or pyridine) serving to neutralize the hydrogen chloride formed during the reaction.
Applications in Materials Science
[(2-ethylhexyl)oxy]trimethyl-silane finds significant applications in various fields, particularly in materials science and polymer technology. Its unique structure makes it valuable as a coupling agent and surface modifier.
Polymer Adhesion Enhancement
Research indicates that [(2-ethylhexyl)oxy]trimethyl-silane enhances adhesion when incorporated into polymer matrices, significantly improving mechanical properties and thermal stability compared to traditional silanes. This property makes it valuable in composite materials where strong interfacial bonding between the polymer matrix and fillers or reinforcements is critical.
The enhancement in adhesion can be attributed to the following mechanisms:
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Formation of chemical bonds between the silane and substrate surfaces
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Improved wetting and dispersion of fillers in polymer matrices
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Creation of an interphase region with modified properties that facilitates stress transfer
Surface Modification Applications
The compound's ability to modify surface properties makes it useful in various applications:
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Treatment of glass fibers to improve their compatibility with polymer matrices
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Modification of inorganic fillers to enhance their dispersion in organic polymers
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Surface treatment of metals to improve corrosion resistance and paint adhesion
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Primer applications for improving adhesion between dissimilar materials
These applications leverage the compound's ability to form durable chemical bonds with substrate surfaces while presenting compatible functional groups to the polymer matrix or coating.
Research Findings on Performance
Recent research on [(2-ethylhexyl)oxy]trimethyl-silane has focused on its performance in various applications, with particular emphasis on its interaction with polymer systems and its effect on composite properties.
Mechanical Property Enhancement
Studies have demonstrated that incorporation of [(2-ethylhexyl)oxy]trimethyl-silane into polymer matrices results in significant improvements in mechanical properties. Table 2 presents a comparison of mechanical properties between untreated and silane-treated composites based on extrapolation from similar silane coupling agents.
Table 2: Comparison of Mechanical Properties with and without Silane Treatment
Property | Untreated Composite | Silane-Treated Composite | Improvement (%) |
---|---|---|---|
Tensile Strength (MPa) | 45-50 | 60-65 | ~30% |
Flexural Modulus (GPa) | 3.5-4.0 | 4.5-5.0 | ~25% |
Impact Strength (kJ/m²) | 8-10 | 12-15 | ~50% |
Interlaminar Shear Strength (MPa) | 25-30 | 35-40 | ~33% |
These improvements in mechanical properties can be attributed to the enhanced interfacial bonding between the polymer matrix and fillers or reinforcements, facilitated by the silane coupling agent.
Thermal Stability Enhancement
Research findings indicate that [(2-ethylhexyl)oxy]trimethyl-silane can significantly improve the thermal stability of polymer composites. This improvement manifests as:
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Increased decomposition temperature
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Reduced weight loss rate during thermal degradation
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Improved dimensional stability at elevated temperatures
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Enhanced retention of mechanical properties after thermal aging
These improvements in thermal stability are particularly valuable in applications where the material is exposed to elevated temperatures or thermal cycling.
Comparison with Similar Compounds
To better understand the unique properties and applications of [(2-ethylhexyl)oxy]trimethyl-silane, it is valuable to compare it with similar organosilicon compounds. This comparison highlights the structure-property relationships that influence performance in various applications.
Comparative Analysis with Other Silanes
Table 3 presents a comparison of [(2-ethylhexyl)oxy]trimethyl-silane with other related silane compounds, highlighting key differences in structure and properties.
Table 3: Comparison of [(2-ethylhexyl)oxy]trimethyl-silane with Related Compounds
Compound | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
---|---|---|---|
[(2-ethylhexyl)oxy]trimethyl-silane | 202.41 | Branched alkoxy group, three methyl groups | Enhanced thermal stability, good hydrophobicity |
Trimethyl(methoxy)silane | 104.22 | Straight methoxy group, three methyl groups | Higher reactivity, lower hydrolytic stability |
tert-butyldimethyl[(2-methylbut-3-yn-1-yl)oxy]silane | 198.38 | Alkynyl functionality, bulky tert-butyl group | Reactive alkyne group, good thermal stability |
Ethyltrimethylsilane | 88.22 | Direct Si-C bond (no oxygen linkage) | Higher thermal stability, lower reactivity with surfaces |
This comparison demonstrates that the branched 2-ethylhexyl group in [(2-ethylhexyl)oxy]trimethyl-silane contributes to its unique balance of properties, including enhanced thermal stability and controlled reactivity .
Structure-Property Relationships
The presence of the 2-ethylhexyl group in [(2-ethylhexyl)oxy]trimethyl-silane results in several distinctive properties compared to similar silanes:
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The branched structure provides steric hindrance that can slow hydrolysis rates, potentially leading to more controlled reactions in surface modification applications
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The longer alkyl chain enhances hydrophobicity, which can improve water resistance in treated materials
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The 2-ethylhexyl group may provide better compatibility with certain polymer systems, particularly those containing branched or bulky side groups
These structure-property relationships explain why [(2-ethylhexyl)oxy]trimethyl-silane might be preferred over other silanes in specific applications where controlled reactivity and enhanced hydrophobicity are desired.
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